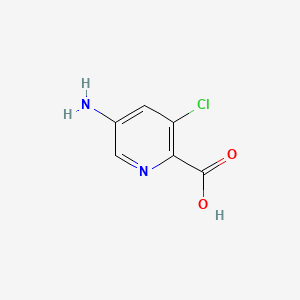

5-氨基-3-氯吡啶甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

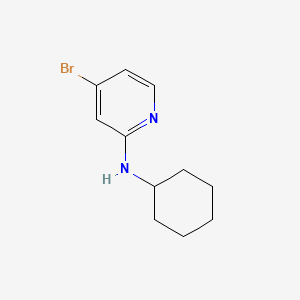

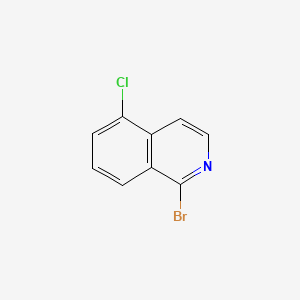

The synthesis of 5-Amino-3-chloropicolinic acid involves several steps. The process begins with 5-chloro-3-nitro-pyridine-2-carbonitrile, which is heated with tin (II) chloride in ethanol . The mixture is then treated with hydrochloric acid and heated to hydrolyze the amide bonds . The resultant amino acid mixture is then separated into its components by a technique called chromatography .Molecular Structure Analysis

The molecular formula of 5-Amino-3-chloropicolinic acid is C6H5ClN2O2 . Its molecular weight is 172.57 g/mol . The InChI key for this compound is ZPJYMVOYOHWVAA-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving 5-Amino-3-chloropicolinic acid are complex and involve several steps. For instance, in the preparation for analysis, the peptide is broken into its constituent amino acids by reducing all disulfide bonds, capping the –SH groups of cysteine residues by S N 2 reaction with iodoacetic acid, and hydrolyzing the amide bonds by heating with aqueous 6 M HCl at 110 °C for 24 hours .Physical And Chemical Properties Analysis

5-Amino-3-chloropicolinic acid is a solid substance . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .科学研究应用

Agriculture: Enhancing Crop Resilience and Yield

5-Amino-3-chloropicolinic acid: is explored in agriculture to improve nitrogen metabolism and productivity in crops . It is used in seed treatment and foliar applications to increase the content of amino acids in plants, which is crucial for their growth and resilience against environmental stressors.

Pharmaceuticals: Drug Development and Synthesis

In the pharmaceutical industry, this compound is valuable due to its physicochemical properties, such as high water solubility and bioavailability . It can be used as a building block for synthesizing more complex molecules that have potential therapeutic applications.

Biotechnology: Microbial Production Enhancement

Metabolic engineering utilizes 5-Amino-3-chloropicolinic acid to improve the microbial production of compounds like 5-aminolevulinic acid, which has applications in medicine and agriculture . This approach enhances the efficiency of bioprocesses, leading to higher yields of valuable bioproducts.

Chemical Synthesis: Oligonucleotide Modification

This compound plays a role in the chemical modification of oligonucleotides, which are used in various biological and forensic applications. It can be incorporated into DNA probes to enable sequence-specific binding and detection .

Materials Science: Advanced Material Fabrication

5-Amino-3-chloropicolinic acid: contributes to the development of new materials with specific properties. Its inclusion in the synthesis pathways can lead to materials with improved characteristics for industrial applications .

Environmental Science: Soil Remediation

The compound’s chemistry is leveraged in electrokinetic remediation technologies to remove toxic organochlorine compounds from polluted soil, addressing significant environmental risks .

安全和危害

The safety information for 5-Amino-3-chloropicolinic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

作用机制

Target of Action

Similar compounds such as aminosalicylic acid are known to target mycobacterium tuberculosis

Mode of Action

Aminosalicylic acid, a compound with a similar structure, is known to inhibit folic acid synthesis in mycobacterium tuberculosis

Biochemical Pathways

The aminoshikimic acid pathway, which results in the synthesis of 3-amino-5-hydroxybenzoic acid, is present in bacteria such as amycolatopsis mediterranei and streptomyces

Pharmacokinetics

Its skin permeation is low, and it has a moderate lipophilicity

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Amino-3-chloropicolinic acid. For example, soil temperature has been found to influence the degradation rate of 6-chloropicolinic acid

属性

IUPAC Name |

5-amino-3-chloropyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-4-1-3(8)2-9-5(4)6(10)11/h1-2H,8H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRMDVNOKYHKHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-chloropicolinic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B577741.png)

![1-[4-(Trifluoromethoxy)phenyl]hexan-1-one](/img/structure/B577742.png)

![6-Chloro-4-nitro-1H-benzo[d]imidazole](/img/structure/B577749.png)

![6'-Methyl-[3,3'-bipyridin]-4-amine](/img/structure/B577750.png)